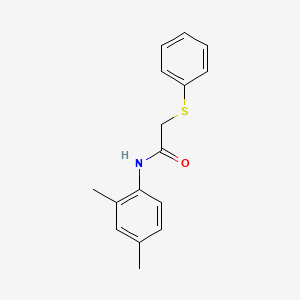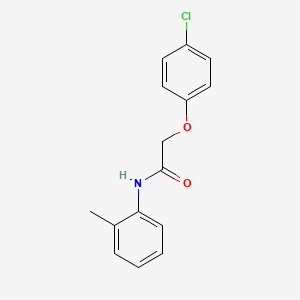
N-(2,4-dimethylphenyl)-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-(phenylthio)acetamide, commonly known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a derivative of thioacetamide and is synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine with carbon disulfide, followed by the reaction with chloroacetic acid and phenylthiourea. In
Wirkmechanismus
The mechanism of action of DMPT is not fully understood. However, it has been suggested that DMPT may activate the olfactory receptors in animals, leading to increased feed intake and improved growth performance. In addition, DMPT may have direct effects on various physiological and biochemical processes, including the regulation of gene expression, modulation of the immune system, and scavenging of free radicals.
Biochemical and Physiological Effects
DMPT has been shown to have various biochemical and physiological effects in animals. In poultry, DMPT supplementation has been associated with increased body weight gain, feed intake, and feed efficiency. In fish, DMPT has been shown to improve growth performance, immune function, and stress tolerance. In addition, DMPT has been shown to have anti-inflammatory and anti-oxidant effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized and purified. In addition, DMPT has been extensively studied, and its effects on various physiological and biochemical processes are well documented. However, DMPT has some limitations for lab experiments. It is relatively expensive, and its effects may vary depending on the species, age, and sex of the animals used in the experiments.
Zukünftige Richtungen
There are several future directions for DMPT research. First, further studies are needed to elucidate the mechanism of action of DMPT and its effects on various physiological and biochemical processes. Second, more research is needed to determine the optimal dosage and duration of DMPT supplementation for different animal species and production systems. Third, the potential applications of DMPT in other fields, such as human medicine and environmental science, should be explored. Finally, the safety and environmental impact of DMPT use should be carefully evaluated to ensure its sustainable and responsible use.
Conclusion
In conclusion, DMPT is a chemical compound with potential applications in various fields, including agriculture, aquaculture, and medicine. DMPT is synthesized through a multi-step process and has been extensively studied for its effects on various physiological and biochemical processes. Although DMPT has some limitations for lab experiments, its potential benefits make it a promising area of research. Further studies are needed to fully understand the mechanism of action of DMPT and its potential applications in different fields.
Synthesemethoden
DMPT is synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine with carbon disulfide, followed by the reaction with chloroacetic acid and phenylthiourea. The reaction yields DMPT as a white crystalline solid with a melting point of 84-86°C. The purity of DMPT can be further improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMPT has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to improve the growth performance and feed efficiency of livestock and poultry. In aquaculture, DMPT has been used as a feed attractant and growth promoter for fish and shrimp. In medicine, DMPT has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12-8-9-15(13(2)10-12)17-16(18)11-19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJLKTWXRIRIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-phenylsulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5783666.png)
![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-methylbenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5783675.png)
![7-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5783680.png)

![ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5783686.png)



![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)
![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)